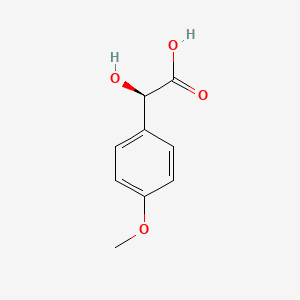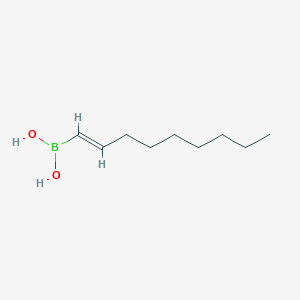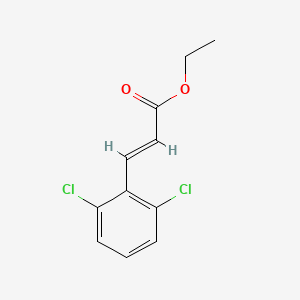
(R)-2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of phenylacetic acid, featuring a hydroxyl group and a methoxy group on the aromatic ring. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
作用机制
- One notable interaction is with lignin peroxidase , an enzyme produced by white-rot fungi. D-4-Methoxymandelic acid undergoes oxidation mediated by veratryl alcohol , acting as a redox mediator . Veratryl alcohol facilitates the enzymatic oxidation of D-4-Methoxymandelic acid.
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds, indicating its role as a plant growth retardant . Additionally, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . The interactions of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid with these biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid influences various types of cells and cellular processes. It has been found in human saliva, blood, and urine, indicating its presence and potential effects on human cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a plant growth retardant suggests that it may interfere with cellular processes related to growth and development in plants . Understanding the cellular effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.
Molecular Mechanism
The molecular mechanism of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can change over time. Its stability and degradation are important factors to consider in in vitro and in vivo studies. The compound’s long-term effects on cellular function have been observed in various studies. For example, its role as a plant growth retardant indicates that it may have prolonged effects on plant cells . Understanding the temporal effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid can vary with different dosages in animal models. Studies have shown that this compound can inhibit the germination of cress and lettuce seeds, indicating its potential toxic or adverse effects at high doses . Understanding the dosage effects of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its safe and effective use in biochemical research.
Metabolic Pathways
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it serves as a metabolite in species such as Berberis koreana and Aspergillus niger . Understanding the metabolic pathways of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is crucial for its application in biochemical research.
Transport and Distribution
The transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid within cells and tissues are important factors to consider. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, its presence in human saliva, blood, and urine indicates its distribution within the human body . Understanding the transport and distribution of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is essential for its application in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as chiral oxazaborolidine.
Industrial Production Methods
In industrial settings, the production of ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound.
化学反应分析
Types of Reactions
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxyphenylacetone.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids.
科学研究应用
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
相似化合物的比较
Similar Compounds
4-Methoxyphenylacetic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxyphenylacetic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Phenylacetic acid: Lacks both the hydroxyl and methoxy groups, making it a simpler and less functionalized compound.
Uniqueness
®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
属性
IUPAC Name |
(2R)-2-hydroxy-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)











